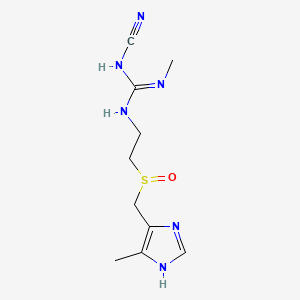

Cimetidine sulfoxide

Vue d'ensemble

Description

Cimetidine sulfoxide is a metabolite of cimetidine, a histamine H2 receptor antagonist primarily used to inhibit stomach acid production. Cimetidine is widely used in the treatment of conditions such as peptic ulcers, gastroesophageal reflux disease, and other gastrointestinal disorders. This compound is formed through the oxidation of cimetidine and retains some pharmacological activity.

Mécanisme D'action

Target of Action

Cimetidine sulfoxide, a metabolite of Cimetidine , primarily targets the histamine H2 receptors . These receptors are located on the basolateral membrane of the gastric parietal cells . The role of these receptors is to regulate gastric acid secretion. When histamine binds to these receptors, it stimulates the secretion of gastric acid .

Mode of Action

This compound, similar to its parent compound Cimetidine, acts as a competitive inhibitor of the histamine H2 receptors . It binds to these receptors, thereby blocking the effects of histamine . This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the histamine H2 receptors, it reduces the production of gastric acid, as well as pepsin and gastrins output . It also blocks the activity of cytochrome P-450 .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . After oral administration, Cimetidine is rapidly absorbed and widely distributed throughout all tissues . It is metabolized in the liver into this compound . The major metabolite of Cimetidine is the sulfoxide, which accounts for about 30% of excreted material . Cimetidine is rapidly eliminated, with an elimination half-life of 123 minutes, or about 2 hours .

Result of Action

The primary result of this compound’s action is the reduction of gastric acid secretion . This leads to a decrease in gastric volume and acidity . It is used to manage conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and indigestion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, sunlight can cause photochemical degradation of pharmaceuticals in the environment . .

Analyse Biochimique

Biochemical Properties

Cimetidine sulfoxide is involved in various biochemical reactions, primarily as a metabolite of cimetidine. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are responsible for its formation through oxidative metabolism. This compound does not compete with cimetidine for secretory transport and influences paracellular absorption in the jejunum . The interactions with cytochrome P450 enzymes are crucial as they affect the metabolism and clearance of this compound from the body.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit microsomal oxidative drug metabolism in a dose-dependent manner in animal models . This inhibition can impact the function of liver cells, where cytochrome P450 enzymes are abundant. Additionally, this compound’s influence on paracellular absorption in the jejunum suggests it may affect intestinal epithelial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes, leading to its formation from cimetidine. This interaction results in the inhibition of certain isoenzymes of the hepatic CYP450 enzyme system . This compound also binds to H2 receptors on the basolateral membrane of gastric parietal cells, blocking histamine effects and reducing gastric acid secretion . These binding interactions and enzyme inhibitions are central to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is rapidly eliminated from the body, with an elimination half-life of approximately 2 hours . The stability of this compound in solution can be maintained through reduced-pressure drying processes, which produce long-term stable working standards . Over time, the effects of this compound on cellular function may diminish as the compound is metabolized and cleared from the system.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, this compound has been shown to impair microsomal oxidative drug metabolism more significantly . Toxic doses in animals are associated with respiratory failure and tachycardia, which can be controlled by assisted respiration . These findings highlight the importance of dosage in determining the therapeutic and adverse effects of this compound.

Metabolic Pathways

This compound is primarily formed through the oxidation of cimetidine by cytochrome P450 enzymes . This metabolic pathway involves the conversion of cimetidine to its sulfoxide form, which represents about 10-15% of the total elimination of cimetidine . The involvement of cytochrome P450 enzymes in this process is crucial for the metabolism and clearance of this compound from the body.

Transport and Distribution

This compound is widely distributed throughout the body, with a volume of distribution of approximately 1 L/kg . It is transported within cells and tissues, interacting with transporters and binding proteins that facilitate its movement. This compound does not compete with cimetidine for secretory transport, indicating distinct pathways for their distribution . The compound’s distribution is influenced by its interactions with plasma proteins and cellular transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is primarily within the liver, where it is metabolized by cytochrome P450 enzymes . It may also localize in other tissues where these enzymes are present. The activity and function of this compound are influenced by its localization within specific cellular compartments, which can affect its interactions with target enzymes and proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cimetidine sulfoxide can be synthesized through the oxidation of cimetidine. One common method involves the use of Fenton’s reagent, which consists of hydrogen peroxide and ferrous chloride. The reaction typically proceeds at room temperature with hydrogen peroxide being added dropwise to a solution of cimetidine hydrochloride and ferrous chloride in water .

Industrial Production Methods: Industrial production of this compound follows similar oxidative pathways but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: Cimetidine sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can revert this compound back to cimetidine.

Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, Fenton’s reagent.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Cimetidine.

Substitution: Various substituted cimetidine derivatives

Applications De Recherche Scientifique

Cimetidine sulfoxide has several applications in scientific research:

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its effects on histamine receptors and its role in modulating immune responses.

Medicine: Explored for its potential therapeutic effects in treating gastrointestinal disorders and its role in drug metabolism studies.

Comparaison Avec Des Composés Similaires

Cimetidine: The parent compound, primarily used as an H2 receptor antagonist.

Ranitidine: Another H2 receptor antagonist with a similar mechanism of action.

Famotidine: A more potent H2 receptor antagonist with a longer duration of action.

Uniqueness of Cimetidine Sulfoxide: this compound is unique due to its formation as a metabolite of cimetidine and its ability to retain some pharmacological activity. Unlike ranitidine and famotidine, which are distinct compounds, this compound provides insights into the metabolic pathways and potential secondary effects of cimetidine .

Propriétés

IUPAC Name |

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6OS/c1-8-9(16-7-15-8)5-18(17)4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJLJLYVNQFCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969219 | |

| Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54237-72-8, 151258-41-2, 151258-42-3 | |

| Record name | Cimetidine sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54237-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimetidine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054237728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimetidine sulfoxide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimetidine sulfoxide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIMETIDINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6V3T9UG74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![19-acetyl-5,21-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(23),2,4,6,8,10,14,17,19,21-decaene-12,13-dione](/img/structure/B8117877.png)

![cyclo[DL-Abu-Abu(2,3-dehydro)-Sar-Unk-DL-Ala(Unk)-DL-aMeGly(Ac)-Gly]](/img/structure/B8117910.png)

![[Tyr8] Substance P](/img/structure/B8117931.png)